

synthesis protocol for 4-(4-Bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol

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Compound Focus: 4-(4-Bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol

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Chemical Profile of BDPC (Bromadol)

Table 1: Chemical and Physical Data for BDPC

Property	Description
Systematic Name	4-(4-Bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol [1]
Other Designations	Bromadol [2] [1]
Molecular Formula	C ₂₂ H ₂₈ BrNO [1] [3] [4]
Molar Mass	402.37 g/mol [1] [4]
Melting Point	208–210 °C (for HCl salt) [1]
Chemical Structure	A fully synthetic opioid with a distinctive arylcyclohexylamine structure [1].
Stereochemistry	The compound is chiral. The <i>trans</i> -isomer is the more active form, and stereochemistry significantly affects its potency [2] [1].

Table 2: Pharmacological Profile of BDPC

Property	Description
Original Potency Estimate	~10,000 times the potency of morphine (based on early animal models) [1] [3].
Revised Potency Estimate	~504 times the potency of morphine (for the more active <i>trans</i> -isomer, based on modern techniques) [1].
Primary Target	Potent μ -opioid receptor (MOR) agonist [3] [5].
Therapeutic Intent	Developed as a potent analgesic; never approved for clinical use in humans [2] [3].
Illicit Status	Has appeared on the illicit drug market, with seizures reported as early as 2013 [1].

Synthetic Approaches and Key Patents

The synthesis of BDPC was originally developed by researchers at the Upjohn Company in the 1970s [1] [3]. The available information points to two main synthetic pathways.

Original Research Route The pioneering work was documented by Lednicer and colleagues [6]. This early route is described as involving eight synthesis stages and employs a **Curtius reaction** with azide salts, which presents significant safety challenges due to the potential toxicity and explosivity of azide compounds [7].

Improved Industrial Synthesis Later patents disclose improved methods for producing key intermediates, the substituted aminocyclohexanones. The objective of these improved routes is to develop a safer, scalable process that avoids hazardous reagents and minimizes synthesis steps [7].

Table 3: Key Methodological Improvements in Patented Synthesis

Improvement Aspect	Description
Avoidance of Hazardous Reagents	The improved method is designed specifically to avoid the use of cyanide and azide salts [7].
Key Reaction	Involves the direct addition of an organolithium compound (e.g., phenyllithium) to an imine intermediate [7].
Reaction Conditions	The reaction is performed in inert solvents (e.g., dibutyl ether, tetrahydrofuran) at moderate temperatures (0°C to 35°C) [7].
Scalability	The method is designed to be viable on a gram or kilogram scale [7].

The following workflow diagram outlines the core strategic approach for the modern synthesis based on patent information:

- **Safety:** Working with potent opioid agonists carries the risk of severe respiratory depression. Mitigation strategies must include the use of personal protective equipment (PPE), working in a well-ventilated fume hood, and having overdose rescue protocols, including the availability of naloxone (Narcan) [5].
- **Legal Status:** BDPC has been identified as an emerging illicit substance [2] [1]. Any legitimate research must comply with all national and international regulations concerning controlled substance analogs.

Reference Information

The following list provides the key sources that inform this technical note.

- Sharma, K.K., et al. "The search for the 'next' euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current status and horizon scanning." *Forensic Toxicol* 37, 1–16 (2019). PMC6314991 [2].
- "BDPC - Wikipedia". Retrieved from [Link] [1].
- "Method for synthesizing substituted aminocyclohexanone compounds". *Google Patents* US8658827B2 [7].
- Lednicer, D., & VonVoigtlander, P.F. "4-(p-Bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol, an extremely potent representative of a new analgesic series". *Journal of Medicinal Chemistry* 22(10), 1157-1158 (1979) [1] [3] [6].
- Liu, Z.H., et al. "Opioid activity of C8813, a novel and potent opioid analgesic". *Life Sciences* 73(2), 233-41 (2003) [1] [3].

Methodology Note

The original synthetic procedures are primarily documented in older patent literature and journals [6]. For a verified, detailed laboratory protocol, consulting the full text of the original journal articles and patents by Lednicer et al. is essential. The improved synthetic method is detailed in patent US8658827B2 [7].

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